Tridecanamide
Overview
Description
Tridecanamide is an organic compound with the molecular formula C13H27NO . It belongs to the class of fatty amides, which are derivatives of fatty acids where the carboxylic acid group is replaced by an amide group. This compound is characterized by its long aliphatic chain, making it a significant compound in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecanamide can be synthesized through several methods, including the reaction of tridecanoic acid with ammonia or an amine under dehydrating conditions. One common method involves the use of tridecanoic acid and ammonium carbonate, which upon heating, yields this compound and water .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the reaction of tridecanoic acid with ammonia in the presence of a catalyst. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tridecanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to tridecanoic acid and ammonia.
Reduction: this compound can be reduced to tridecylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Hydrolysis: Tridecanoic acid and ammonia.
Reduction: Tridecylamine.
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
Tridecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of tridecanamide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- N-methylacetamide
- N-methylformamide
- N,N-dimethylformamide
- N,N-dimethylacetamide
- N-octadecylstearamide
- N,N-dimethyldecanamide
Uniqueness
Tridecanamide is unique due to its specific chain length and the presence of an amide group, which imparts distinct physical and chemical properties. Its long aliphatic chain makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and lubricants .
Properties
IUPAC Name |
tridecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGSPAYFRXVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317540 | |
Record name | Tridecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34778-57-9 | |
Record name | Tridecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34778-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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